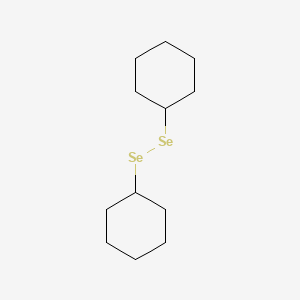
(Cyclohexyldiselanyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexyldiselanyl)cyclohexane is an organoselenium compound characterized by the presence of two cyclohexane rings connected through a diselanyl (Se-Se) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexyldiselanyl)cyclohexane typically involves the reaction of cyclohexyl lithium with selenium powder, followed by the coupling of the resulting cyclohexyldiselenide with another equivalent of cyclohexyl lithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, controlled addition of reagents, and purification steps to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: (Cyclohexyldiselanyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The diselanyl linkage can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can break the Se-Se bond, leading to the formation of cyclohexylselenol.
Substitution: The selenium atoms can be substituted by other nucleophiles, such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Cyclohexylselenoxide or cyclohexylselenone.
Reduction: Cyclohexylselenol.
Substitution: Cyclohexyl halides or thiols, depending on the nucleophile used.
Scientific Research Applications
(Cyclohexyldiselanyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of selenium-containing compounds in cancer therapy and as antioxidants.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of (Cyclohexyldiselanyl)cyclohexane involves the interaction of the selenium atoms with various molecular targets. Selenium can form strong bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, selenium compounds can generate reactive oxygen species (ROS) under certain conditions, which can lead to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Cyclohexylselenol: Contains a single selenium atom bonded to a cyclohexane ring.
Cyclohexylselenone: An oxidized form of cyclohexylselenol with a double-bonded oxygen.
Cyclohexylselenide: Similar to (Cyclohexyldiselanyl)cyclohexane but with a single selenium atom linking the cyclohexane rings.
Uniqueness: this compound is unique due to its diselanyl linkage, which imparts distinct chemical reactivity and potential applications compared to compounds with single selenium atoms. The presence of two selenium atoms allows for more complex interactions and reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
56592-97-3 |
|---|---|
Molecular Formula |
C12H22Se2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
(cyclohexyldiselanyl)cyclohexane |
InChI |
InChI=1S/C12H22Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
LCKGPDJEJUXGTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Se][Se]C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















